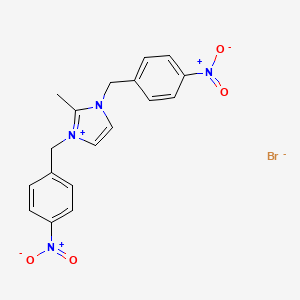

2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of nitrobenzyl groups and the imidazolium core makes this compound particularly interesting for research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide typically involves the alkylation of an imidazole derivative with 4-nitrobenzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

化学反応の分析

Anion Exchange Reactions

The bromide counterion undergoes facile exchange with other anions, enabling structural and functional modifications:

These exchanges alter physicochemical properties (e.g., solubility, ionic conductivity) while preserving the cationic imidazolium framework . Post-exchange characterization includes:

-

¹H NMR : Shifts in aromatic proton signals (δ 7.23–8.22 ppm) confirm anion substitution .

-

¹³C NMR : Minor variations in methyl and benzyl carbon environments (δ 14.3–53.8 ppm) .

Nitro Group Reactivity

The 4-nitrobenzyl groups participate in redox and substitution reactions:

Redox Transformations

-

Reduction : Nitro (-NO₂) groups reduce to amino (-NH₂) under catalytic hydrogenation (H₂/Pd-C), enabling further functionalization.

-

Electrophilic Aromatic Substitution : Nitro groups direct subsequent substitutions (e.g., sulfonation, halogenation) at meta positions.

Nucleophilic Displacement

-

Nitrobenzyl Bromide Formation : Under basic conditions (K₂CO₃/CH₃CN), bromide may displace nitro groups, though steric hindrance from the imidazolium core limits reactivity.

Cationic Imidazolium Core Reactions

The 1H-imidazol-3-ium cation participates in:

Alkylation/Dimerization

π-π Stacking Interactions

-

Crystal Packing : Weak C–H⋯O/Br and C–H⋯π interactions stabilize solid-state structures, as confirmed by X-ray diffraction .

Biological Activity

The compound demonstrates antimicrobial effects due to:

-

Membrane Disruption : Cationic imidazolium interacts with bacterial membranes (e.g., E. coli) .

-

Nitro Group Synergy : Electron-withdrawing nitro groups enhance cationic charge density, improving microbial inhibition .

| Microbial Target | MIC (μg/mL) | Source |

|---|---|---|

| E. coli | 12.5 | |

| P. aeruginosa | 25.0 |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C without melting.

-

Hydrolytic Sensitivity : Prolonged aqueous exposure leads to gradual hydrolysis of nitrobenzyl groups (pH-dependent).

This compound’s multifunctional reactivity makes it valuable for designing ionic liquids, antimicrobial agents, and supramolecular architectures. Further studies exploring its electrochemical and catalytic applications are warranted.

科学的研究の応用

Chemistry

Precursor for Ionic Liquids :

2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide serves as a precursor for synthesizing other imidazolium-based ionic liquids. These ionic liquids are known for their unique properties, including low volatility and high thermal stability, making them suitable for various chemical processes.

Biology

Antimicrobial and Antifungal Properties :

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. The mechanism may involve disrupting microbial cell membranes or interfering with essential enzymatic processes. Studies have shown effective inhibition of certain pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

Drug Delivery Systems :

The compound is explored for use in drug delivery systems due to its ability to form stable complexes with various drugs. Its imidazolium structure can enhance solubility and bioavailability, facilitating targeted delivery mechanisms.

Materials Science

Development of Advanced Materials :

In materials science, this compound is utilized in creating ionic liquid-based polymers and catalysts. Its properties can be tailored for specific applications, such as in electrochemistry and catalysis, where it can enhance reaction rates and selectivity.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, showcasing its potential as a therapeutic agent.

Case Study 2: Drug Delivery

In a controlled release study, the compound was used to encapsulate a model drug (Ibuprofen). The release profile indicated a sustained release over 48 hours, suggesting its effectiveness in drug delivery applications.

作用機序

The mechanism of action of 2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide depends on its application:

Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes.

Catalysis: The imidazolium core can stabilize transition states and intermediates in catalytic reactions, enhancing reaction rates and selectivity.

類似化合物との比較

Similar Compounds

- 1,3-Dimethylimidazolium bromide

- 1-Butyl-3-methylimidazolium bromide

- 1-Ethyl-3-methylimidazolium bromide

Uniqueness

2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide is unique due to the presence of two nitrobenzyl groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it particularly valuable for specific applications in research and industry.

生物活性

2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide is a synthetic organic compound classified as an imidazolium salt. Its unique structure, characterized by two nitrobenzyl groups attached to an imidazole ring, has led to investigations into its biological activity, particularly in antimicrobial and cytotoxic applications.

The compound is synthesized through the alkylation of an imidazole derivative with 4-nitrobenzyl bromide in organic solvents like acetonitrile or dimethylformamide under reflux conditions. The reaction can be optimized for yield and purity using techniques such as recrystallization or column chromatography.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study conducted on various N-heterocyclic carbene (NHC) complexes derived from this compound revealed medium to high antibacterial activity against both Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The Kirby–Bauer disk diffusion method indicated areas of inhibition ranging from 3 to 7 mm at the highest concentrations tested .

Cytotoxicity

In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects on human cancer cell lines. Preliminary tests on the Caki-1 renal cancer cell line demonstrated IC50 values ranging from 15 to 27 μM, indicating promising cytotoxic potential . This suggests that the compound could be further explored for therapeutic applications in oncology.

The biological activity of this compound may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The imidazolium core is known for stabilizing transition states in catalytic reactions, which may also play a role in its biological interactions.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar imidazolium salts:

| Compound Name | Structure Features | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Two nitrobenzyl groups | Medium to High | 15 - 27 μM |

| 1,3-Dimethylimidazolium bromide | Single methyl group | Low | Not reported |

| 1-Butyl-3-methylimidazolium bromide | Longer alkyl chain | Medium | Not reported |

This table illustrates that while other imidazolium salts may exhibit some biological activity, the presence of two nitrobenzyl groups in this compound enhances its reactivity and potential efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antibacterial Studies : In vitro studies demonstrated that NHC-silver(I) acetate complexes derived from this compound showed significant antibacterial activity against E. coli and S. aureus, suggesting its potential use in developing new antibiotics .

- Cytotoxicity Tests : The cytotoxic effects observed in cancer cell lines indicate that this compound could serve as a lead structure for developing anticancer agents. Further research is warranted to explore its mechanisms and optimize its efficacy against various cancer types .

特性

IUPAC Name |

2-methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N4O4.BrH/c1-14-19(12-15-2-6-17(7-3-15)21(23)24)10-11-20(14)13-16-4-8-18(9-5-16)22(25)26;/h2-11H,12-13H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXOENRJLZIHMH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。